

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-O-feruloylquininate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B1163848

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of **Methyl 4-O-feruloylquininate** (CAS No: 195723-10-5), a natural product isolated from plants such as *Stemona japonica*.^{[1][2]} This document collates available data on its chemical and physical characteristics, outlines relevant experimental protocols for its analysis, and presents logical workflows for these procedures.

Core Physicochemical Properties

Methyl 4-O-feruloylquininate, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.^{[1][2]} Its structure combines a quinic acid methyl ester with a ferulic acid moiety. The following table summarizes its key quantitative properties based on available data.

Property	Value	Source
CAS Number	195723-10-5	[3]
Molecular Formula	C18H22O9	[3]
Molecular Weight	382.36 g/mol	[1][4]
Purity	>97.5%	[2][3]
Melting Point	Data not available	[5]
Boiling Point	Data not available	[5]
Solubility	No quantitative data available. For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[3] Stock solutions of 10 mM can be prepared.[1]	
pKa	Data not available	

Analytical and Experimental Protocols

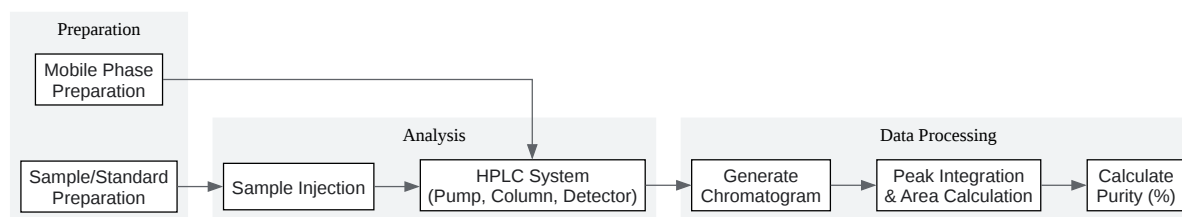
This section details the methodologies pertinent to the characterization and evaluation of **Methyl 4-O-feruloylquininate**.

HPLC is a standard method for assessing the purity of chemical compounds.[3] The protocol involves separating the compound from any impurities based on differential partitioning between a stationary and a mobile phase.

Experimental Protocol:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact ratio is determined through method development.

- **Standard and Sample Preparation:** Prepare a stock solution of **Methyl 4-O-feruloylquininate** at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Create a series of dilutions for calibration if quantitation is needed. Dissolve the sample for purity analysis in the same solvent.
- **Instrumentation:** Use an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column), a pump, an autosampler, a column oven, and a detector (e.g., Diode Array Detector - DAD or UV-Vis).
- **Chromatographic Conditions:**
 - Set the column temperature (e.g., 25-40°C).
 - Set the flow rate (e.g., 1.0 mL/min).
 - Program a gradient or isocratic elution profile for the mobile phase.
 - Set the detector wavelength to the absorbance maximum of **Methyl 4-O-feruloylquininate**.
- **Data Analysis:** Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram, expressed as a percentage.



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Workflow for Purity Determination using HPLC.

NMR spectroscopy is used to elucidate the molecular structure of a compound, confirming the connectivity of atoms. The consistency of the NMR spectrum with the proposed structure is a key quality control parameter.^[3]

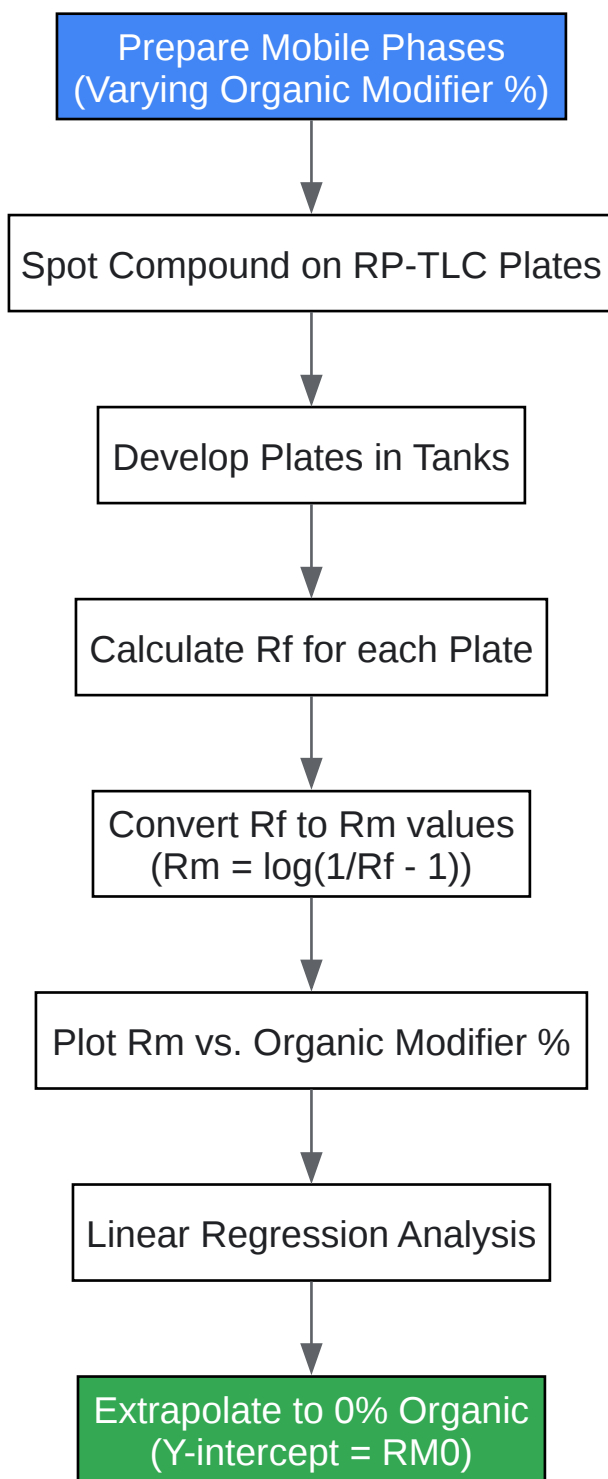
Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Methyl 4-O-feruloylquininate** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- **Data Acquisition:** Place the NMR tube containing the sample into the NMR spectrometer. Acquire standard 1D spectra, including ¹H (proton) and ¹³C (carbon) NMR. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be run to confirm specific structural assignments.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- **Spectral Analysis:**
 - ¹H NMR: Analyze the chemical shifts (ppm), integration (proton count), and multiplicity (splitting patterns) of the signals to identify the different types of protons and their neighboring atoms.
 - ¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).
 - 2D NMR: Use correlation peaks to establish C-H and H-H connectivity, confirming the feruloyl and quinate moieties and their linkage.
- **Conclusion:** Compare the analyzed spectrum with the expected spectrum for the structure of **Methyl 4-O-feruloylquininate** to confirm its identity.

Lipophilicity, often expressed as logP, is a critical parameter influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.^[6] RP-TLC is a common experimental method for its determination.^{[7][8]}

Experimental Protocol:

- **Plate and Mobile Phase Preparation:** Use RP-TLC plates (e.g., RP-18 F254). Prepare a series of mobile phases consisting of a polar buffer (e.g., TRIS buffer, pH 7.4) and an organic modifier (e.g., acetone, methanol) in varying concentrations (e.g., 50%, 60%, 70%, 80% organic modifier).
- **Sample Application:** Spot a small amount of the dissolved compound onto the starting line of the TLC plates.
- **Chromatographic Development:** Place the plates in a chromatography tank saturated with the mobile phase vapor and allow the solvent front to move up the plate.
- **Spot Visualization and R_f Measurement:** After development, visualize the spots (e.g., under UV light) and measure the distance traveled by the compound and the solvent front to calculate the R_f value for each mobile phase concentration.
- **RM Calculation:** Convert each R_f value to an RM value using the formula: $RM = \log((1/R_f) - 1)$.
- **Extrapolation to RM₀:** Plot the calculated RM values against the concentration of the organic modifier. Extrapolate the resulting linear regression to 0% organic modifier (100% aqueous phase). The y-intercept of this plot is the RM₀ value, which is a measure of lipophilicity.^[7]



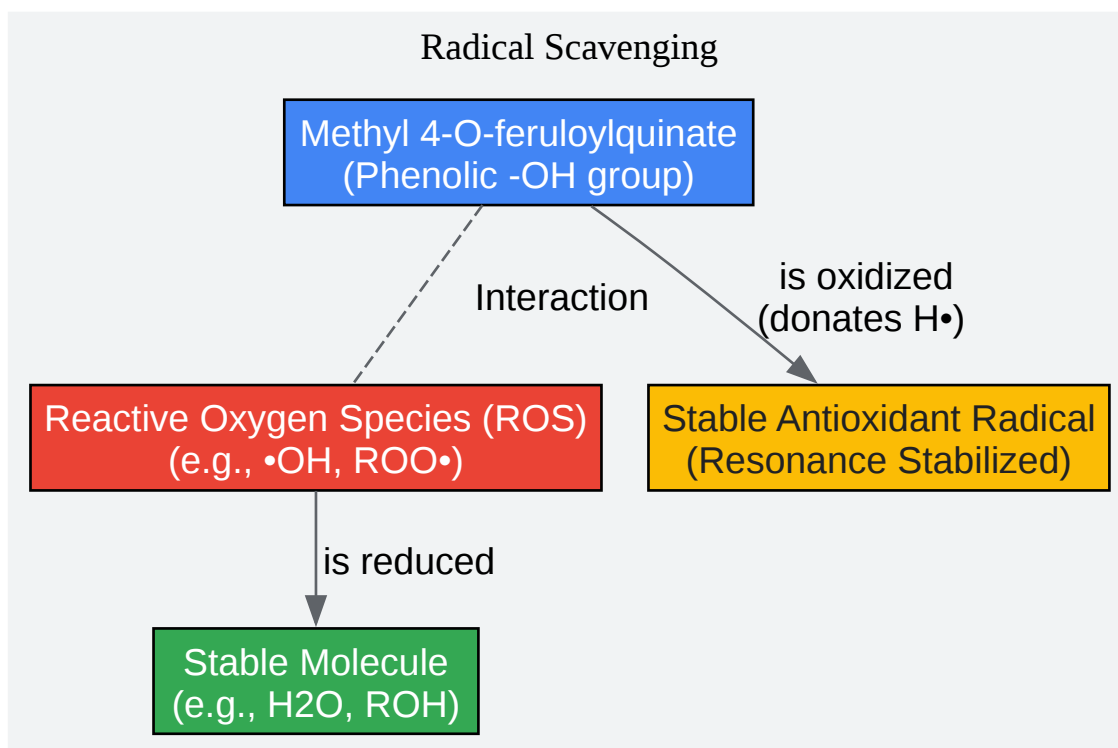
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Workflow for Lipophilicity (R_{M0}) Determination via RP-TLC.

Derivatives of ferulic acid are known for their antioxidant properties.[9] Standard assays can be used to quantify this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol:

- **Reagent Preparation:** Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of concentrations of **Methyl 4-O-feruloylquininate** and a standard antioxidant (e.g., Ascorbic Acid, Trolox).
- **Reaction:** In a microplate well or cuvette, mix a volume of the sample or standard solution with a volume of the DPPH solution. Include a control containing only the solvent and DPPH solution.
- **Incubation:** Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically ~517 nm) using a spectrophotometer.
- **Calculation:** The scavenging activity is calculated as a percentage of discoloration using the formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$. The results can be expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[10]



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Conceptual Diagram of Phenolic Antioxidant Action.

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References

- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocrick.com [biocrick.com]
- 4. CAS 195723-10-5 | Methyl 4-O-feruloylquininate [phytopurify.com]
- 5. Methyl 4-O-feruloylquininate - Safety Data Sheet [chemicalbook.com]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-O-feruloylquininate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163848#what-are-the-physicochemical-properties-of-methyl-4-o-feruloylquininate]

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